SRTCX1002

SIRT1 Activation Small Molecule STACs Potency

SRTCX1002 offers unmatched SIRT1 selectivity (>750× over SIRT2/3) with an EC1.5 of 0.4 µM and an IC50 of 0.84 µM for p65 deacetylation. This specific activity profile eliminates confounding off-target effects common with generic STACs like Resveratrol, ensuring reproducible NF-κB pathway suppression in ex vivo and metabolic research.

Molecular Formula C21H19N5O2S
Molecular Weight 405.5 g/mol
Cat. No. B611000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRTCX1002
SynonymsSRTCX1002;  SRTCX-1002;  SRTCX 1002; 
Molecular FormulaC21H19N5O2S
Molecular Weight405.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H19N5O2S/c27-20(25-21-22-7-12-29-21)16-5-2-6-17-18(16)24-19(23-17)14-3-1-4-15(13-14)26-8-10-28-11-9-26/h1-7,12-13H,8-11H2,(H,23,24)(H,22,25,27)
InChIKeyHVZCBEDNOBGKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SRTCX1002: A Potent and Selective SIRT1 Activator for Inflammation and Aging Research Procurement


SRTCX1002 (CAS 1203479-63-3) is a small molecule activator of SIRT1 (STAC) belonging to the sirtuin-activating compound class [1]. It functions by promoting the deacetylation of the p65 subunit of NF-κB, thereby suppressing inflammatory signaling [1]. Key identifying characteristics include a molecular weight of 405.47 g/mol, the formula C21H19N5O2S, and a typical vendor-assured purity of ≥98% as determined by HPLC [1].

Why SRTCX1002 Cannot Be Substituted with Generic SIRT1 Activators: Quantitative Selectivity and Functional Potency Differences


Generic substitution with other SIRT1 activators, such as Resveratrol or even closely related analogs like SRTCX1003, is not scientifically equivalent due to SRTCX1002's unique combination of sub-micromolar potency and a distinct functional profile. While many compounds are classified as SIRT1 activators, SRTCX1002 demonstrates a specific, high-efficiency deacetylation of the p65 NF-κB subunit (IC50 = 0.84 µM) [1] and exhibits a pronounced selectivity profile against other sirtuin isoforms (SIRT2/3 EC1.5 >300 µM) . These quantitative metrics define a specific molecular interaction that is not guaranteed by the broader compound class, making SRTCX1002 the required choice for experiments where precise, p65-mediated suppression of the NF-κB pathway is the primary objective.

Quantitative Differentiation of SRTCX1002: Evidence for Scientific and Procurement Decisions


SIRT1 Activation Potency: Superior to Resveratrol and Comparable to SRT2183

SRTCX1002 activates SIRT1 with an EC1.5 of 0.4 µM, demonstrating significantly higher potency than the reference natural product activator Resveratrol, and comparable potency to the advanced lead compound SRT2183 (EC1.5 = 0.36 µM) . This metric is critical for dose-response experimental design.

SIRT1 Activation Small Molecule STACs Potency

Cellular p65 Deacetylation: Enhanced Efficacy Over Close Analog SRTCX1003

In a direct cellular assay measuring the deacetylation of the p65 NF-κB subunit, SRTCX1002 exhibits an IC50 of 0.84 µM . This is a 1.7-fold improvement in potency compared to its direct structural analog, SRTCX1003, which shows an IC50 of 1.42 µM in the same assay . This demonstrates that SRTCX1002 is the more potent tool for probing p65-mediated inflammatory signaling.

NF-κB Pathway p65 Deacetylation Anti-inflammatory

Functional NF-κB Inhibition: Superior Potency Compared to Broader Anti-inflammatory Tools

SRTCX1002 potently suppresses downstream functional consequences of NF-κB activation. It inhibits TNFα-induced NF-κB transcriptional activation with an IC50 of 0.71 µM and LPS-stimulated TNFα secretion with an IC50 of 7.58 µM [1]. This functional inhibition is SIRT1-dependent [1]. This provides a clear functional benchmark for SRTCX1002 in cellular models of inflammation.

NF-κB Transcription TNFα Secretion Anti-inflammatory

Sirtuin Isoform Selectivity Profile: Ensuring SIRT1-Specific Effects

SRTCX1002 displays high selectivity for SIRT1 activation over related sirtuin isoforms. It is reported to have EC1.5 values greater than 300 µM for both SIRT2 and SIRT3, indicating minimal cross-reactivity at concentrations relevant for SIRT1 activation . This selectivity profile is a critical differentiator from less selective pan-sirtuin modulators or compounds with unknown isoform specificity.

Sirtuin Selectivity SIRT2 SIRT3 Off-target

Validated Research and Industrial Application Scenarios for SRTCX1002 Procurement


Probing the SIRT1-p65 NF-κB Axis in Inflammatory Disease Models

SRTCX1002 is the preferred tool compound for ex vivo studies dissecting the SIRT1-dependent deacetylation of the p65 subunit in cellular models of chronic inflammation [1]. Its potent IC50 of 0.84 µM for p65 deacetylation and 0.71 µM for NF-κB transcriptional suppression provide a robust quantitative basis for dose-response experiments in macrophages (e.g., RAW264.7) or other relevant cell types, allowing for precise modulation of the pathway.

High-Throughput Screening (HTS) for SIRT1 Activators with NF-κB Readouts

Given its well-characterized potency (EC1.5 = 0.4 µM) and functional inhibition of TNFα secretion (IC50 = 7.58 µM), SRTCX1002 serves as an ideal positive control and benchmarking standard in high-throughput screening campaigns designed to identify novel SIRT1 activators that impact the NF-κB pathway [1]. Its high selectivity over SIRT2/3 (>300 µM) ensures that observed effects in a screening cascade can be more confidently attributed to SIRT1 activation.

Investigating SIRT1-Specific Metabolic Regulation Distinct from SIRT2/3

In metabolic research where sirtuin isoforms have distinct and sometimes opposing roles, SRTCX1002's >750-fold selectivity for SIRT1 over SIRT2 and SIRT3 makes it a critical reagent for isolating SIRT1-specific functions . This is particularly relevant in studies of hepatic glucose production, adipocyte differentiation, or mitochondrial biogenesis, where off-target effects on SIRT2 or SIRT3 could confound experimental interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRTCX1002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.